molecular formula C12H12Cl2FNO B5462492 N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

Cat. No.: B5462492
M. Wt: 276.13 g/mol
InChI Key: VCMOJADIQNVNER-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group, a furan ring, and a methanamine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions may result in the replacement of the chloro or fluoro groups with other functional groups.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloro-fluorophenyl group and the furan ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline
  • **N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is unique due to the presence of both a furan ring and a chloro-fluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9;/h1-6,15H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMOJADIQNVNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=CO2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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